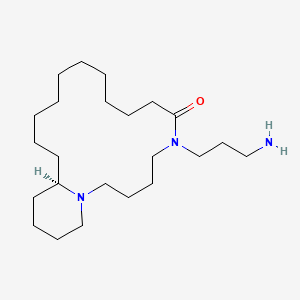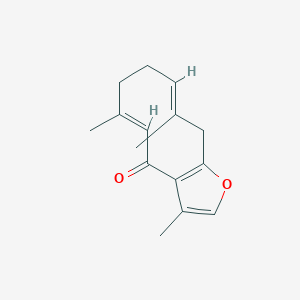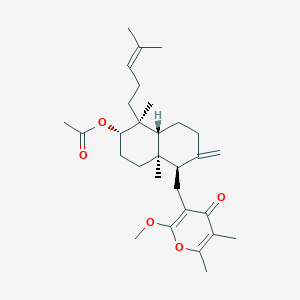
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is a complex organic compound characterized by multiple conjugated double bonds. This compound is an ester derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. The presence of multiple double bonds in a conjugated system imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate typically involves the esterification of docosahexaenoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized acid catalysts is common to facilitate catalyst recovery and reuse.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions to form amides or ethers, respectively.
Major Products
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated esters.
Substitution: Amides and ethers.
Aplicaciones Científicas De Investigación
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated systems and ester functional groups.
Biology: Investigated for its role in cell membrane structure and function due to its similarity to natural fatty acids.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, making it a candidate for therapeutic applications.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its omega-3 fatty acid content.
Mecanismo De Acción
The mechanism of action of ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The compound can modulate signaling pathways by interacting with membrane-bound receptors and enzymes. Additionally, its metabolites can act as signaling molecules, exerting anti-inflammatory and neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E,4E,6E,8E,10E,12E)-3,7,11-trimethyl-13-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenoate
- Ethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11-trimethyl-15-(4-methyl-1,3-dioxetan-2-yl)hexadeca-2,4,6,8,10,12,14-heptaenoate
Uniqueness
Ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is unique due to its high degree of unsaturation and the presence of multiple conjugated double bonds. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its role as an ester derivative of docosahexaenoic acid further enhances its significance in biological and medical research.
Propiedades
Número CAS |
73310-11-9 |
|---|---|
Fórmula molecular |
C24H36O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+ |
Clave InChI |
TYLNXKAVUJJPMU-DNKOKRCQSA-N |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |
Sinónimos |
(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1239092.png)

![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)






